Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves the esterification of carbamic acid with an ethyl group. Detailed synthetic pathways and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular formula of this compound is C₁₃H₁₇FN₂O₃ , with a molecular weight of 268.28 g/mol . The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Its mechanism of action involves inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase . Additionally, it binds to the GABA-A receptor , which regulates neurotransmitter activity in the brain.
Physical and Chemical Properties Analysis
Mechanism of Action
The exact mechanism of action is not fully understood, but it likely involves interactions with various enzymes and receptors in the body. Increased levels of acetylcholine in the brain due to enzyme inhibition may lead to improved memory and cognitive function. Its anticonvulsant activity may be useful in treating epilepsy.
Properties
IUPAC Name |
ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOYYCTPLLAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415464 | |
Record name | ST093241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565176-83-2 | |
Record name | ST093241 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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